molecular formula C18H28N4O B2692983 (3r,5r,7r)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)adamantane-1-carboxamide CAS No. 2034534-59-1

(3r,5r,7r)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)adamantane-1-carboxamide

Cat. No. B2692983
CAS RN: 2034534-59-1
M. Wt: 316.449
InChI Key: PRVBSVBBRAJGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C18H28N4O and its molecular weight is 316.449. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including the compound , serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing novel pharmaceutical agents. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .

Organic Synthesis

Researchers have explored various synthetic approaches to prepare 1,2,3-triazoles. Notably, the “click chemistry” approach has gained popularity. Click chemistry involves efficient and selective reactions to form covalent bonds. The Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition are key methods for synthesizing these heterocycles .

Materials Science

1,2,3-Triazoles contribute to the development of novel materials, including luminescent materials, sensors, and catalysts. Their diverse applications in materials science continue to expand.

properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-12(2)16(9-22-11-19-10-20-22)21-17(23)18-6-13-3-14(7-18)5-15(4-13)8-18/h10-16H,3-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVBSVBBRAJGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.